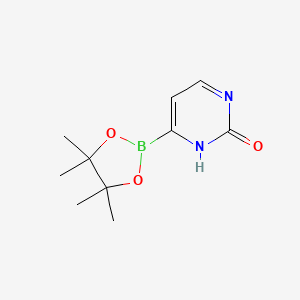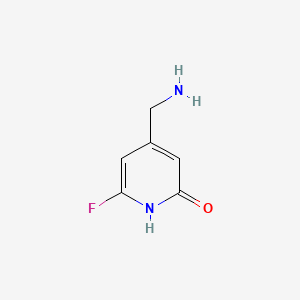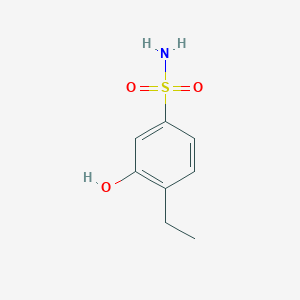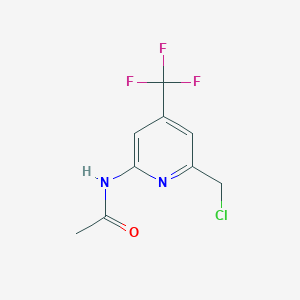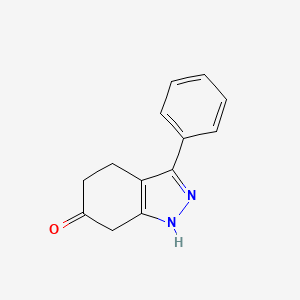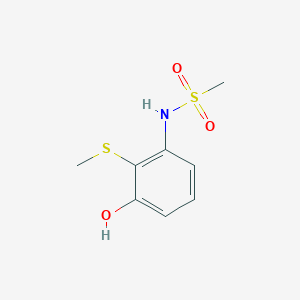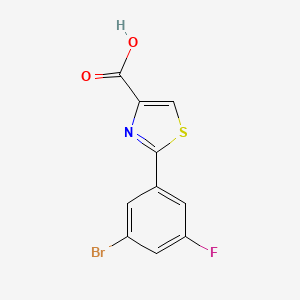
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(3-methoxyphenyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Amines derived from the reduction of the carbamate group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interactions of carbamate derivatives with enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenyl group play crucial roles in binding to these targets, while the carbamate group can undergo hydrolysis to release active amines. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-bromo-1-(4-methoxyphenyl)propylcarbamate: Similar structure but with the methoxy group at the para position.
Tert-butyl 3-chloro-1-(3-methoxyphenyl)propylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-bromo-1-(3-hydroxyphenyl)propylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group also adds steric hindrance, affecting its overall chemical behavior.
Eigenschaften
Molekularformel |
C15H22BrNO3 |
|---|---|
Molekulargewicht |
344.24 g/mol |
IUPAC-Name |
tert-butyl N-[3-bromo-1-(3-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(8-9-16)11-6-5-7-12(10-11)19-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
LCXBAOYOLIFLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)
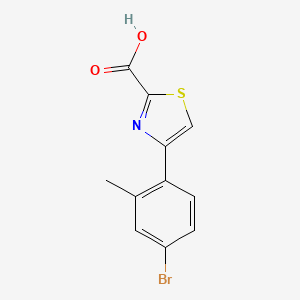
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)

